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Quantitative Comparison of CYP2C19 Inhibition

The table below summarizes key in vitro parameters that predict the clinical drug-drug interaction (DDI)

potential of various PPIs. A higher IC₅₀ indicates weaker inhibition, and a Cmax,u/Ki,u ratio below the

regulatory cutoff of 0.02 suggests a low risk of clinically significant interactions [1].

Proton Pump Inhibitor IC₅₀ (μM) Ki,u (μM) Cmax,u/Ki,u

Omeprazole 2.12 0.0736 0.0288

Lansoprazole 7.85 0.194 0.00332

Pantoprazole 15.4 0.425 0.00124

Rabeprazole 27.8 0.834 0.000635

Ilaprazole 33.3 0.962 0.00224

Interpretation of Data:

Omeprazole is the most potent inhibitor, as it is the only one in this study to exceed the regulatory
cutoff (Cmax,u/Ki,u > 0.02), consistent with its well-documented in vivo inhibitory effect [1] [2].
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Ilaprazole has the highest IC₅₀ and Ki,u values, indicating it is the weakest inhibitor of CYP2C19

among the PPIs tested. Its Cmax,u/Ki,u ratio remains well below the 0.02 threshold, predicting a
minimal risk of causing clinically significant CYP2C19-mediated DDIs [1].

The overall order of inhibition potency is: Omeprazole > Lansoprazole > Pantoprazole >
Rabeprazole > Ilaprazole [1].

Experimental Protocol for In Vitro Assessment

The comparative data in the table above was generated using a standardized, high-throughput fluorometric

assay. The detailed methodology is as follows [1]:

Key Materials:
Enzyme Source: Recombinant human CYP2C19 BACULOSOMES Plus Reagent.
Assay Kit: Vivid CYP2C19 Blue Screening Kit.

Inhibitors: Ilaprazole, Omeprazole, Lansoprazole, Pantoprazole, Rabeprazole.
Positive Control: Ticlopidine.

Platform: Black-walled, clear-bottom 96-well microplates.

Procedure Workflow:
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Prepare Reagents and
Test Compound Dilutions

Prepare Master Pre-Mix:
P450 Baculosomes +
Regeneration System

Add Pre-Mix and
Compounds to Microplate

Pre-incubate at 37°C for 20 min

Initiate Reaction:
Add Substrate/NADP+ Mixture

Incubate at 37°C for 10 min

Stop Reaction:
Add 0.5M Tris Buffer

Measure Fluorescence
(Plate Reader)

Calculate % Inhibition
and Determine IC50

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 7 Tech Support

https://www.smolecule.com/products/s1943470?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Click to download full resolution via product page

Data Analysis:
Percentage Inhibition was calculated using the formula: % Inhibition = [1 -

(Fluorescence_test - Fluorescence_positive_control) /

(Fluorescence_solvent_control - Fluorescence_positive_control)] *

100%.
IC₅₀ values were determined by applying nonlinear regression analysis to the inhibition data at

eight different concentrations using software such as GraphPad Prism.
Ki,u (unbound inhibition constant) was estimated using the Cheng-Prusoff equation and

regulatory assumptions: Ki,u ≈ IC₅₀,u / 2 [1].

Clinical Relevance and Metabolic Pathways

The in vitro findings are supported by clinical and pharmacological data:

Clinical Study with Clopidogrel: A 2022 randomized crossover trial in healthy subjects found that

ilaprazole had only a limited and likely clinically irrelevant effect on the antiplatelet effect of
clopidogrel, a prodrug activated by CYP2C19. This contrasts with omeprazole, which significantly

reduces clopidogrel's efficacy and carries an FDA warning against concomitant use [3] [4] [2].
Underlying Metabolic Pathways: The differential inhibition profiles stem from how each PPI is

metabolized. Ilaprazole is primarily metabolized by CYP3A4 and non-enzymatic degradation, with
minimal reliance on CYP2C19. This makes it a weaker competitor for the enzyme compared to

omeprazole and lansoprazole, which are predominantly metabolized by CYP2C19. Rabeprazole also
shows less dependence on CYP2C19, undergoing significant non-enzymatic metabolism [3] [5] [6].

The following diagram illustrates these pathways:
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Research Implications and Conclusions

For scientists and drug developers, the key takeaways are:

Reduced DDI Risk: Ilaprazole's minimal CYP2C19 inhibition and alternative metabolic routes make it

a promising candidate for patients on polypharmacy, especially those taking critical CYP2C19
substrates like clopidogrel [1] [3].

In Vitro-In Vivo Correlation: The in vitro data successfully flags omeprazole as a high-risk inhibitor,
confirming the assay's predictive value. The low potential for other PPIs, including ilaprazole, aligns

with clinical observations, though head-to-head in vivo studies are needed for definitive confirmation
[1] [2].

Considerations for PPI Selection: When treating patients requiring concomitant CYP2C19
substrate drugs, ilaprazole, pantoprazole, or rabeprazole may be preferable to omeprazole or

esomeprazole to mitigate DDI risk [1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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